An In-Depth Technical Guide to the Aqueous and Ethanolic Solubility of 4-(tert-Butyl)-3-nitroaniline Hydrochloride
An In-Depth Technical Guide to the Aqueous and Ethanolic Solubility of 4-(tert-Butyl)-3-nitroaniline Hydrochloride
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing bioavailability, formulation strategies, and clinical efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 4-(tert-butyl)-3-nitroaniline hydrochloride, a substituted nitroaniline of interest in medicinal chemistry. In the absence of extensive published data for this specific salt, this document serves as a first-principles guide, detailing the authoritative experimental protocol for determining its thermodynamic solubility in two critical solvents: water and ethanol. Furthermore, it offers an in-depth theoretical analysis of the molecular and thermodynamic factors governing its differential solubility in these media. This guide is structured to provide researchers, medicinal chemists, and formulation scientists with both the practical methodology and the conceptual framework required to approach the solubility assessment of this and similar molecules.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with physicochemical hurdles, with poor aqueous solubility being a primary cause of attrition. Solubility dictates the maximum concentration of a drug that can be achieved in solution, which is a prerequisite for absorption in the gastrointestinal tract and subsequent systemic availability. For a molecule like 4-(tert-butyl)-3-nitroaniline hydrochloride, understanding its behavior in both aqueous (biologically relevant) and organic (process and formulation relevant) solvents is paramount.
This guide focuses on two key solvents:
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Water: The universal biological solvent. Aqueous solubility is a direct indicator of potential oral bioavailability.
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Ethanol: A common co-solvent in formulations and a key solvent in synthesis and purification, representing a less polar, protic medium.
By comparing the solubility in these two media, we can infer valuable information about the molecule's polarity, its hydrogen bonding capacity, and the overall balance of hydrophilic and lipophilic character, which are critical for rational drug design and formulation.
Physicochemical Profile of 4-(tert-Butyl)-3-nitroaniline and its Hydrochloride Salt
To understand the solubility of the hydrochloride salt, we must first consider the properties of the parent free base, 4-(tert-butyl)-3-nitroaniline.
| Property | Value (Free Base) | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Melting Point | 58-59 °C | |
| Calculated LogP | 2.7 | [1] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | [2] |
| Hydrogen Bond Acceptors | 3 (the -NH₂ and -NO₂ groups) | [2] |
The free base possesses a significant nonpolar character due to the bulky tert-butyl group and the aromatic ring. The calculated LogP of 2.7 indicates a preference for a lipophilic environment over an aqueous one.[1] However, the presence of the primary amine (-NH₂) and the nitro group (-NO₂) introduces polarity and sites for hydrogen bonding.[2]
Formation of the hydrochloride salt (CAS 6310-20-9) dramatically alters the physicochemical landscape.[3] The protonation of the basic aniline nitrogen introduces a positive charge and a counter-ion (Cl⁻), transforming the molecule into an ionic species. This conversion is a standard strategy to enhance the aqueous solubility of basic APIs.
Theoretical Framework: Predicting Solubility in Water vs. Ethanol
The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[4] The dissolution process is an energetic trade-off: the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[4]
Solubility in Water
Water is a highly polar, protic solvent with a high dielectric constant, capable of forming extensive hydrogen bond networks.
-
Favorable Interactions:
-
Ion-Dipole Interactions: The primary driving force for the dissolution of the hydrochloride salt. Water molecules will orient their partial negative dipoles (on oxygen) around the positively charged ammonium center (-NH₃⁺) and their partial positive dipoles (on hydrogen) around the chloride anion (Cl⁻). These are strong, stabilizing interactions.
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Hydrogen Bonding: The ammonium group is an excellent hydrogen bond donor, while the nitro group's oxygens are potent hydrogen bond acceptors. Water can act as both a donor and acceptor, creating a robust solvation shell around the molecule.[5]
-
-
Unfavorable Interactions:
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Hydrophobic Effect: The large, nonpolar tert-butyl group and the phenyl ring will disrupt the hydrogen-bonding network of water. Water molecules must form an ordered "cage" around these hydrophobic regions, which is entropically unfavorable.
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Prediction: Due to its ionic nature, 4-(tert-butyl)-3-nitroaniline hydrochloride is expected to exhibit significant solubility in water. The strong ion-dipole forces are likely to overcome the negative hydrophobic contributions of the alkyl and aryl moieties.
Solubility in Ethanol
Ethanol is a polar, protic solvent but is significantly less polar than water. Its dielectric constant is lower, and its hydrogen bonding network is less extensive.
-
Favorable Interactions:
-
Hydrogen Bonding: Ethanol's hydroxyl group can act as a hydrogen bond donor to the nitro group and the chloride ion, and its oxygen can act as an acceptor for the ammonium group's protons.
-
Van der Waals / Dipole-Dipole: The ethyl group of the solvent can interact favorably with the tert-butyl and phenyl groups of the solute via weaker London dispersion forces.
-
-
Comparison with Water:
-
Ethanol is less effective at solvating the dissociated ions (R-NH₃⁺ and Cl⁻) compared to water due to its lower polarity and dielectric constant.[6]
-
However, ethanol is a much better solvent for the nonpolar portions of the molecule. The energetic penalty for solvating the tert-butyl group is much lower in ethanol than in water.
-
Prediction: The solubility in ethanol will be a balance between its reduced ability to solvate the ionic salt and its enhanced ability to solvate the nonpolar hydrocarbon parts. Generally, for hydrochloride salts of organic molecules, solubility is higher in water than in alcohols.[6] Therefore, it is predicted that 4-(tert-butyl)-3-nitroaniline hydrochloride will be more soluble in water than in ethanol.
The following diagram illustrates the key intermolecular forces at play.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The gold standard for determining thermodynamic (or equilibrium) solubility is the saturation shake-flask method.[7][8] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.
Materials and Equipment
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4-(tert-Butyl)-3-nitroaniline hydrochloride (solid)
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Deionized water
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Absolute ethanol
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Analytical balance
-
Scintillation vials or glass flasks with screw caps
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Constant temperature orbital shaker (e.g., set to 25 °C or 37 °C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)
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Validated analytical instrumentation (e.g., HPLC-UV or UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Step-by-Step Procedure
The workflow for this protocol is outlined in the diagram below.
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Preparation of Solutions:
-
Add an excess amount of solid 4-(tert-butyl)-3-nitroaniline hydrochloride to several vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[8]
-
Accurately add a known volume (e.g., 5 mL) of water to one set of vials (in triplicate) and ethanol to another set (in triplicate).
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9] A preliminary experiment can determine the minimum time required to achieve a stable concentration.[7]
-
-
Phase Separation and Sampling:
-
After equilibration, visually confirm the presence of excess solid.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, labeled vial. This step removes any fine particulates. Adsorption of the compound to the filter should be assessed and accounted for.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Accurately dilute the filtered saturated solution with the appropriate solvent to bring its concentration into the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine its concentration.
-
-
Data Analysis:
-
Using the concentration from the calibration curve and the dilution factor, calculate the solubility of 4-(tert-butyl)-3-nitroaniline hydrochloride in the original saturated solution.
-
Report the average and standard deviation of the triplicate measurements for each solvent.
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Illustrative Data and Interpretation
While specific experimental data is not publicly available, we can present an illustrative table based on the theoretical principles discussed.
Table 1: Predicted Solubility of 4-(tert-Butyl)-3-nitroaniline Hydrochloride at 25 °C
| Solvent | Dielectric Constant | Predicted Solubility (mg/mL) | Rationale |
| Water | 78.5 | > 100 (Highly Soluble) | Strong ion-dipole interactions and hydrogen bonding dominate, overcoming the hydrophobic effect. |
| Ethanol | 24.5 | 10 - 30 (Soluble) | Good balance of H-bonding and nonpolar solvation, but less effective at stabilizing the ionic salt form compared to water. |
Note: These values are illustrative predictions and must be confirmed by experimental determination as outlined in Section 4.
The expected outcome is significantly higher solubility in water due to the compound's ionic nature as a hydrochloride salt. The difference in solubility provides a quantitative measure of the balance between the polar, ionic characteristics and the nonpolar, hydrophobic characteristics of the molecule.
Conclusion and Applications in Drug Development
This technical guide has established a comprehensive framework for understanding and determining the solubility of 4-(tert-butyl)-3-nitroaniline hydrochloride. While specific data for this compound is sparse, a robust experimental protocol based on the authoritative shake-flask method has been detailed.[7][8] The theoretical analysis, grounded in the principles of intermolecular forces, predicts that the hydrochloride salt will be highly soluble in water and moderately soluble in ethanol.
For the drug development professional, this information is immediately applicable:
-
For Medicinal Chemists: The differential solubility data informs the structure-activity relationship (SAR), helping to fine-tune the balance of lipophilicity and hydrophilicity for optimal ADME properties.
-
For Formulation Scientists: Knowing the solubility limits in aqueous and ethanolic systems is crucial for developing liquid oral dosage forms, parenteral formulations, or for selecting appropriate granulation fluids in solid dosage form manufacturing.
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For Process Chemists: Solubility data in organic solvents like ethanol is essential for designing efficient crystallization and purification steps.
Ultimately, the rigorous determination and interpretation of solubility data, as outlined in this guide, are indispensable steps in mitigating risks and making informed decisions throughout the drug development pipeline.
References
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World Health Organization. (2017). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1003. [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
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